molecular formula C21H23Cl2N3O4S B2961608 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1177698-26-8

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2961608
CAS No.: 1177698-26-8
M. Wt: 484.39
InChI Key: HKJCLSBFCZGBID-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a potent and selective inhibitor of the Tropomyosin Receptor Kinase A (TRKA). This compound acts by competitively binding to the ATP-binding site of the TRKA kinase domain, thereby blocking the neurotrophin-mediated autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT source . Its high selectivity for TRKA makes it an invaluable pharmacological tool for probing the role of TRKA signaling in cancer research, particularly in the context of NTRK gene fusion-positive tumors which are drivers of oncogenesis in various cancers source . Researchers utilize this inhibitor to elucidate mechanisms of tumor cell proliferation, survival, and resistance, and to explore potential therapeutic strategies targeting neurotrophic tyrosine receptor kinase pathways.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)8-9-25(20(26)13-4-6-15-17(12-13)29-11-10-28-15)21-23-18-16(27-3)7-5-14(22)19(18)30-21;/h4-7,12H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCLSBFCZGBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole and benzodioxine intermediates. The synthetic route typically includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Benzodioxine Intermediate: The benzodioxine ring is prepared by the reaction of catechol with an appropriate dihalide in the presence of a base.

    Coupling Reaction: The benzothiazole and benzodioxine intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The chloro group in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups of Interest
Target Compound Benzothiazole-Benzodioxine 7-Cl, 4-OCH₃ (benzothiazole); dimethylaminoethyl (side chain); hydrochloride salt Amide, benzodioxine, tertiary amine
Med. Chem. Commun. 2017 compounds (e.g., 4g, 4h) Benzothiazole-Thiazolidinone Varied halogenated phenyl groups (e.g., 4-Cl, 2,6-F₂, 2-Cl-6-F) Thiazolidinone, carboxamide
Molecules 2015 compound 3 Benzodithiazine 6-Cl, methylhydrazino, methyl ester Sulfonyl (SO₂), ester, hydrazine
Molecules 2015 compound 15 Benzodithiazine 6-Cl, dihydroxybenzylidene, methyl ester Sulfonyl (SO₂), Schiff base, phenolic OH

Key Observations :

  • The target compound’s benzodioxine-carboxamide scaffold distinguishes it from thiazolidinone-based analogs in Med. Chem. Commun. 2017, which prioritize halogenated aryl groups for steric/electronic modulation .
  • Unlike benzodithiazines in Molecules 2015 (compounds 3 and 15), the target lacks sulfonyl groups but incorporates a dimethylaminoethyl side chain, likely enhancing blood-brain barrier penetration compared to polar sulfonyl derivatives .

Key Observations :

  • The target’s hydrochloride salt likely improves solubility over neutral thiazolidinone derivatives (e.g., 4g, 4i), which require chromatographic purification .
  • High melting points of benzodithiazines (250–310°C) suggest greater thermal stability compared to the target compound, though experimental data for the latter is unavailable .

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Structure and Composition

The compound has the following properties:

  • Molecular Formula : C22H18ClN3O4S2
  • Molecular Weight : 488.0 g/mol
  • IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(7-Chloro-4-Methoxy...) have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi32
Compound BBacillus subtilis16
N-(7-Chloro...)Staphylococcus aureus8

Anticancer Activity

Studies have demonstrated the potential anticancer effects of benzothiazole derivatives. For example, certain derivatives have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising IC50 values that indicate effective cell growth inhibition .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
N-(7-Chloro...)MDA-MB-2315.0
Compound CSK-Hep-110.0

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that benzothiazole derivatives inhibit enzymes like acetylcholinesterase and urease, contributing to their antimicrobial effects .
  • DNA Interaction : Certain compounds in this class have shown the ability to bind DNA and affect replication processes, which is crucial for their anticancer properties .

Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to N-(7-Chloro...) displayed significant inhibitory effects with MIC values lower than those of standard treatments like Isoniazid .

Study 2: Pharmacokinetics and Bioavailability

Another investigation focused on the pharmacokinetics of these compounds. It was found that certain derivatives exhibited favorable bioavailability profiles (>52%) when administered orally. This suggests potential for therapeutic applications in treating infections or cancers where these compounds could serve as lead candidates for drug development .

Q & A

Q. How are molecular docking predictions experimentally validated?

  • Methodological Answer : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinity. Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Compare predicted binding poses (from AutoDock Vina) with empirical structural data to refine computational models .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from differences in cell permeability (e.g., P-glycoprotein efflux in resistant lines). Address this by co-administering efflux inhibitors (e.g., verapamil) or using 3D spheroid models to mimic in vivo conditions .

Key Methodological Resources

Technique Application Reference
HRMSMolecular weight validation
OECD 301Biodegradation assessment
NCI-60 ScreeningAnticancer activity profiling
ML-driven QSARDerivative prioritization

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